

Cyclobutylbenzene IUPAC name and synonyms

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Compound of Interest

Compound Name: Cyclobutylbenzene

Cat. No.: B3052708

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Cyclobutylbenzene: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise yet comprehensive overview of **cyclobutylbenzene**, focusing on its chemical identity, physical properties, and a plausible synthetic approach. This document is intended to serve as a foundational resource for professionals in research and development.

Chemical Identity: IUPAC Name and Synonyms

The nomenclature of a chemical compound is critical for unambiguous identification in research and regulatory contexts. The standard name for the compound with a cyclobutyl group attached to a benzene ring, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is **cyclobutylbenzene**.^[1]

In addition to its formal IUPAC name, **cyclobutylbenzene** is also known by several synonyms in scientific literature and chemical catalogs. These include:

- Phenylcyclobutane^{[1][2]}
- Cyclobutane, phenyl-^{[1][2]}
- Benzene, cyclobutyl-^[2]

The Chemical Abstracts Service (CAS) Registry Number for **cyclobutylbenzene** is 4392-30-7. [\[1\]](#)

Physicochemical Properties

A summary of the key physicochemical properties of **cyclobutylbenzene** is presented in Table 1. These properties are essential for understanding the compound's behavior in various experimental and biological systems.

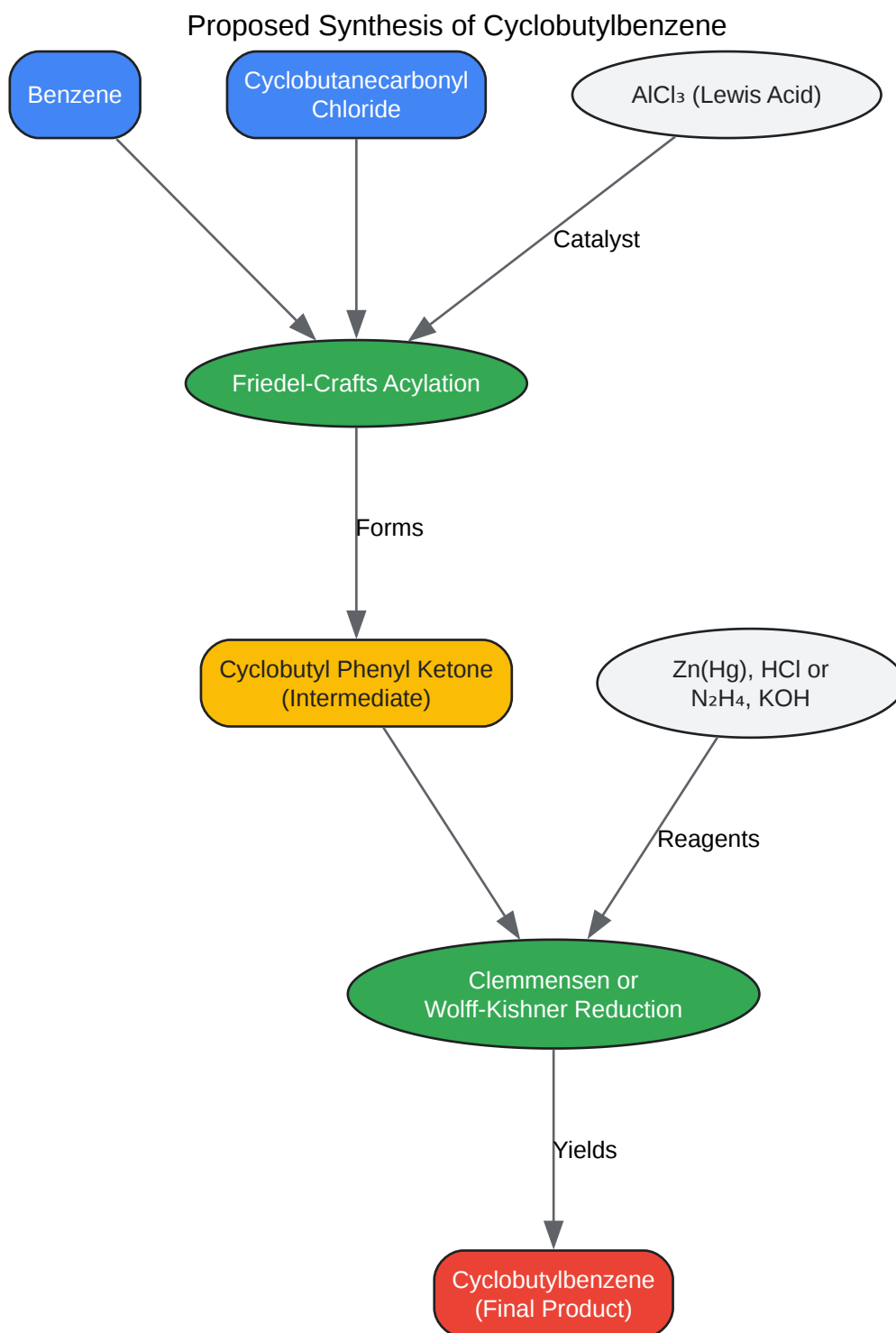
Property	Value	Source
Molecular Formula	C ₁₀ H ₁₂	[1]
Molecular Weight	132.2023 g/mol	[1]
CAS Registry Number	4392-30-7	[1]
IUPAC Standard InChI	InChI=1S/C10H12/c1-2-5-9(6-3-1)10-7-4-8-10/h1-3,5-6,10H,4,7-8H2	[1]
IUPAC Standard InChIKey	UJMBCHVRTIOTKC-UHFFFAOYSA-N	[1]

Synthesis of Cyclobutylbenzene: A Proposed Experimental Workflow

While specific, detailed experimental protocols for the synthesis of **cyclobutylbenzene** are not readily available in the public domain, a plausible and efficient synthetic route can be proposed based on well-established organic chemistry principles. A two-step approach involving Friedel-Crafts acylation followed by a Clemmensen or Wolff-Kishner reduction is a standard method for the preparation of alkylbenzenes, which helps to avoid carbocation rearrangements that can occur in direct Friedel-Crafts alkylation.

Proposed Synthetic Pathway

The proposed synthesis of **cyclobutylbenzene** from benzene and cyclobutanecarbonyl chloride is outlined below.



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Caption: Proposed synthetic workflow for **cyclobutylbenzene**.

Methodological Considerations

Step 1: Friedel-Crafts Acylation

The initial step involves the reaction of benzene with cyclobutanecarbonyl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl_3). This electrophilic aromatic substitution reaction would yield cyclobutyl phenyl ketone. The reaction should be carried out in an inert solvent, such as dichloromethane or carbon disulfide, under anhydrous conditions to prevent deactivation of the catalyst. The reaction mixture would likely require heating to proceed at a reasonable rate. Upon completion, the reaction would be quenched by the addition of water or a dilute acid to decompose the aluminum chloride complex.

Step 2: Reduction of the Ketone

The resulting cyclobutyl phenyl ketone can then be reduced to **cyclobutylbenzene**. Two common methods for this transformation are the Clemmensen reduction and the Wolff-Kishner reduction.

- **Clemmensen Reduction:** This method involves heating the ketone with amalgamated zinc (Zn(Hg)) in the presence of concentrated hydrochloric acid. This procedure is effective for reducing aryl ketones but is performed under strongly acidic conditions.
- **Wolff-Kishner Reduction:** This alternative involves the formation of a hydrazone by reacting the ketone with hydrazine (N_2H_4), followed by heating with a strong base, such as potassium hydroxide (KOH), in a high-boiling solvent like ethylene glycol. This method is suitable for compounds that are sensitive to acid.

The choice between these reduction methods would depend on the overall stability of the molecule and the presence of other functional groups. Following the reduction, standard purification techniques, such as distillation or column chromatography, would be employed to isolate the pure **cyclobutylbenzene**.

Biological Activity and Signaling Pathways

A thorough search of the available scientific literature did not yield any specific information regarding the biological activity, metabolic pathways, or signaling pathways associated with **cyclobutylbenzene**. While the biological effects of benzene are well-documented, these findings cannot be directly extrapolated to **cyclobutylbenzene** without specific experimental

evidence. The presence of the cyclobutyl group significantly alters the molecule's size, lipophilicity, and potential metabolic fate compared to benzene.

Therefore, at present, there is no established role for **cyclobutylbenzene** in any known signaling or metabolic pathway. Further research would be required to investigate the potential pharmacological or toxicological profile of this compound. Due to the lack of this information, no diagrams of signaling or metabolic pathways can be provided.

Conclusion

Cyclobutylbenzene is a straightforward aromatic hydrocarbon with a well-defined chemical identity. While its physicochemical properties are documented, detailed experimental protocols for its synthesis are not readily found in publicly accessible literature. A plausible synthetic route via Friedel-Crafts acylation followed by reduction is proposed. Critically, there is a notable absence of data on the biological effects of **cyclobutylbenzene**. This represents a significant knowledge gap and an opportunity for future research in the fields of toxicology, pharmacology, and drug development.

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References

- 1. Benzene, cyclobutyl- [webbook.nist.gov]
- 2. cyclobutylbenzene price & availability - MOLBASE [molbase.com]
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